Array ( [bid] => 1433431 )
Scientific Field: Agrochemistry Application Summary: This compound is used as a key structural motif in active agrochemical ingredients. It contributes to the development of pesticides that protect crops from pests. Methods of Application:
Scientific Field: Pharmacology Application Summary: It serves as a structural motif in pharmaceutical ingredients, enhancing the efficacy of drugs. Methods of Application:
Drug Design: Utilized in the molecular structure of pharmaceuticals to improve pharmacokinetics and pharmacodynamics.
Scientific Field: Veterinary Pharmacology Application Summary: The compound is used in veterinary products to treat diseases in animals. Methods of Application:
Formulation: Incorporated into veterinary drugs to enhance their biological activity.
Scientific Field: Organic Chemistry Application Summary: The compound is part of the development of fluorinated organic chemicals, which are crucial for advances in various fields. Methods of Application:
Chemical Synthesis: Employed in the synthesis of fluorinated compounds due to its unique physicochemical properties.
Scientific Field: Biochemistry Application Summary: Involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1, an enzyme linked to metabolic diseases. Methods of Application:
Enzyme Synthesis: Reactant in the laboratory synthesis of the enzyme for research purposes. The synthesis approach aids in the study of the enzyme’s role in metabolic processes and potential therapeutic targets.
Scientific Field: Agrochemistry Application Summary: This compound is crucial in the development of modern pesticides, particularly those with fluorinated structures. Methods of Application:
Scientific Field: Pharmaceutical Chemistry Application Summary: The compound is used in the synthesis of antiviral agents, particularly for treating diseases like Hepatitis C. Methods of Application:
Drug Synthesis: Used to prepare pyridine amides as inhibitors of the HCV NS5B polymerase. Results Summary: These inhibitors are crucial for developing treatments for Hepatitis C, showcasing the compound’s potential in antiviral drug development.
Scientific Field: Pharmacology Application Summary: It is involved in the creation of calcium channel blockers, which are important for treating various cardiovascular disorders. Methods of Application:
4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a chemical compound characterized by a pyridine ring substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 192.14 g/mol. The presence of both the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group significantly influences its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and agrochemicals.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles (amines or thiols) under basic conditions for substitution reactions.
Compounds like 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine are known to exhibit significant biological activities. The trifluoromethyl group enhances binding affinity to biological targets due to its electronegative nature, which can influence the compound's interaction with enzymes or receptors. Research indicates that such compounds may act as enzyme inhibitors or modulators of metabolic pathways, although specific biological data on this compound may be limited.
The synthesis of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine can be achieved through several methods:
These synthesis routes allow for the introduction of functional groups while maintaining the integrity of the pyridine ring.
4-Methoxy-6-(trifluoromethyl)pyridin-3-amine has potential applications in:
The specific applications depend on further research into its biological activity and interaction with target molecules.
Studies on the interactions of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine with biological targets are crucial for understanding its pharmacological potential. Investigations typically focus on:
These studies help elucidate the pharmacodynamics and pharmacokinetics necessary for its application in drug development.
Several compounds share structural similarities with 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine:
| Compound Name | Similarity Index |
|---|---|
| 2-Methoxy-6-(trifluoromethyl)pyridine | 0.77 |
| 6-(Trifluoromethyl)-2-pyridinamine | 0.76 |
| 2-Amino-6-(trifluoromethyl)pyridine | 0.76 |
| 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine | 0.74 |
What sets 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine apart from these similar compounds is its specific combination of functional groups at defined positions on the pyridine ring. This unique structure influences its solubility, reactivity, and potential biological activity, making it a valuable candidate for further research and application in medicinal chemistry. The dual presence of both methoxy and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties compared to similar compounds lacking one or both groups.
4-Methoxy-6-(trifluoromethyl)pyridin-3-amine possesses the molecular formula C7H7F3N2O, corresponding to a molecular weight of 192.14 g/mol [1] [2]. This heterocyclic compound belongs to the pyridine family and contains seven carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom arranged in a specific substitution pattern on the pyridine ring [1]. The molecular composition reflects the presence of three distinct functional groups: a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a primary amine group (-NH2) attached to the pyridine core structure [1].
| Property | Value |
|---|---|
| Molecular Formula | C7H7F3N2O |
| Molecular Weight (g/mol) | 192.14 |
| Number of Carbon Atoms | 7 |
| Number of Hydrogen Atoms | 7 |
| Number of Fluorine Atoms | 3 |
| Number of Nitrogen Atoms | 2 |
| Number of Oxygen Atoms | 1 |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 4-methoxy-6-(trifluoromethyl)pyridin-3-amine [1] [3]. According to standard pyridine nomenclature conventions, the pyridine ring carbons are numbered sequentially, with the nitrogen atom designated as position 1 [4] [5]. The amino group occupies position 3, the methoxy group is located at position 4, and the trifluoromethyl group is positioned at carbon 6 [1].
Alternative nomenclature designations include 4-methoxy-6-trifluoromethyl-pyridin-3-ylamine and 4-methoxy-6-(trifluoromethyl)-3-pyridinamine [1] [6]. These alternative names follow different naming conventions while maintaining the same structural identification [5]. The systematic naming approach emphasizes the substitution pattern on the pyridine ring, clearly indicating the positions and nature of each substituent group [4].
The Chemical Abstracts Service (CAS) Registry Number for 4-methoxy-6-(trifluoromethyl)pyridin-3-amine is 1702059-31-1 [1] [6] [7]. This unique identifier serves as the definitive registry number for the compound in chemical databases and commercial catalogs [6]. The CAS number provides unambiguous identification of the specific molecular structure and distinguishes this compound from its structural isomers and related pyridine derivatives [6] [2].
The compound's structural identifiers include the Standard InChI (International Chemical Identifier): InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3 [1]. The corresponding InChI Key is KKDNXPAWWBBTED-UHFFFAOYSA-N, providing a condensed representation of the molecular structure [1]. The SMILES (Simplified Molecular Input Line Entry System) notation is COC1=CC(=NC=C1N)C(F)(F)F, offering a linear string representation of the molecular connectivity [1] [2].
4-Methoxy-6-(trifluoromethyl)pyridin-3-amine exists among several structural isomers sharing the same molecular formula C7H7F3N2O [8] [3] [9] [10]. The structural isomers differ in the positional arrangement of the methoxy, trifluoromethyl, and amino substituents on the pyridine ring [8] [3]. Notable isomers include 6-methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1598267-75-4), 6-methoxy-2-(trifluoromethyl)pyridin-3-amine (CAS: 727993-34-2), and 3-methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1227581-88-5) [8] [3] [10].
| Structural Isomer | CAS Number | Substitution Pattern |
|---|---|---|
| 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine | 1702059-31-1 | 3-amino, 4-methoxy, 6-trifluoromethyl |
| 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine | 1598267-75-4 | 2-amino, 6-methoxy, 4-trifluoromethyl |
| 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine | 727993-34-2 | 3-amino, 6-methoxy, 2-trifluoromethyl |
| 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine | 1227581-88-5 | 2-amino, 3-methoxy, 4-trifluoromethyl |
Conformational analysis reveals that the methoxy group can adopt different orientations relative to the pyridine ring plane [11]. The trifluoromethyl group, due to its bulky nature and strong electron-withdrawing properties, influences the overall molecular geometry and conformational preferences [12] [13]. The primary amine group at position 3 can participate in hydrogen bonding interactions, affecting the compound's conformational stability and intermolecular interactions [14].
Limited experimental data exists regarding the specific physical state and appearance of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine under standard conditions [6]. Based on structural analogies with related trifluoromethylpyridine derivatives, the compound is expected to exist as a solid at room temperature [15] [12]. The presence of the trifluoromethyl group typically enhances molecular stability and influences the physical characteristics of pyridine derivatives [15].
The compound's appearance characteristics remain unreported in the available literature, requiring experimental determination for precise description [16]. Commercial suppliers indicate availability in milligram to gram quantities, suggesting solid-state handling and storage protocols [6] [2].
The solubility profile of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine reflects the combined influence of its polar and nonpolar structural features [12]. The methoxy group contributes to polar interactions through its oxygen atom, while the trifluoromethyl group enhances lipophilicity and organic solvent compatibility [15] [12]. The amino group provides hydrogen bonding capability, potentially increasing solubility in protic solvents [14].
Trifluoromethyl-containing pyridine derivatives generally demonstrate enhanced solubility in organic solvents compared to their non-fluorinated analogs [15] [12]. The electronic effects of the trifluoromethyl group can influence the compound's interaction with various solvent systems [13]. Experimental solubility data for this specific compound requires determination through systematic studies across different solvent classes [17].
Specific melting and boiling point data for 4-methoxy-6-(trifluoromethyl)pyridin-3-amine are not available in the current literature [16]. The thermal properties of substituted pyridines depend significantly on the nature and position of substituents [16]. Trifluoromethyl groups typically increase boiling points due to enhanced molecular mass and dipole interactions [15].
Related compounds in the trifluoromethylpyridine family exhibit varying thermal properties based on substitution patterns [16]. For comparison, 3-aminopyridine has a melting point of 60-63°C and a boiling point of 248°C [18]. The presence of both methoxy and trifluoromethyl substituents would be expected to modify these thermal characteristics substantially [15] [12].
The electron distribution in 4-methoxy-6-(trifluoromethyl)pyridin-3-amine results from the combined electronic effects of three different substituents on the pyridine ring [19] [20]. The pyridine nitrogen acts as an electron-withdrawing group through inductive effects, reducing overall ring electron density [20] [21]. This fundamental electronic characteristic of pyridine derivatives influences the reactivity and properties of the compound [20].
Resonance structures can be drawn to illustrate electron delocalization within the molecule [19]. The methoxy group at position 4 can donate electron density to the ring through resonance, with the oxygen lone pairs participating in π-electron delocalization [11] [22]. The amino group at position 3 similarly contributes electron density through resonance donation, with the nitrogen lone pair extending conjugation [14] [23].
The pyridine ring system allows for electron delocalization patterns that involve the aromatic π-system [19] [20]. The nitrogen atom in the ring can participate in resonance forms where negative charge density concentrates around the electronegative nitrogen [20]. These resonance contributions affect the overall electron distribution and influence the compound's chemical behavior [19].
The trifluoromethyl group at position 6 exerts a strong electron-withdrawing effect through inductive mechanisms [12] [13] [24]. This group demonstrates one of the strongest inductive electron-withdrawing effects among common organic substituents, significantly influencing the electronic properties of the pyridine ring [13] [24]. The electronegativity of fluorine atoms creates a strong dipole that withdraws electron density from the attached carbon and subsequently from the aromatic system [13].
The non-conjugated inductive effect of the trifluoromethyl group operates through sigma bonds rather than π-electron systems [13] [24]. This mechanism results in decreased electron density at all ring positions, with the effect being strongest at positions adjacent to the trifluoromethyl group [13]. The electron-withdrawing nature enhances the electrophilic character of the pyridine ring and influences reactivity patterns [21].
| Electronic Effect | Mechanism | Impact on Ring |
|---|---|---|
| Trifluoromethyl (-CF3) | Strong inductive withdrawal (-I) | Decreases electron density |
| Methoxy (-OCH3) | Resonance donation (+R) > Inductive withdrawal (-I) | Increases electron density at ortho/para positions |
| Amino (-NH2) | Strong resonance donation (+R) | Increases electron density |
| Pyridine Nitrogen | Inductive withdrawal (-I) | Decreases overall ring electron density |
The methoxy group at position 4 exhibits dual electronic effects that influence the compound's electronic behavior [11] [22]. Through resonance, the oxygen lone pairs can donate electron density to the aromatic system, particularly enhancing electron density at ortho and para positions relative to the methoxy group [11] [22]. Simultaneously, the electronegativity of oxygen creates a weak inductive electron-withdrawing effect [22].
The resonance donation from the methoxy group generally predominates over its inductive withdrawal, resulting in a net electron-donating effect [11] [22]. This contribution increases electron density at positions 2 and 6 of the pyridine ring, counteracting some of the electron-withdrawing effects from other substituents [22]. The methoxy group's electronic influence affects the basicity and nucleophilicity of the compound [26].
The amino group at position 3 acts as a strong electron-donating substituent through resonance mechanisms [14] [23]. The nitrogen lone pair can participate in π-electron delocalization with the aromatic system, increasing electron density throughout the ring [14]. This resonance donation makes the amino group one of the most powerful electron-donating substituents in organic chemistry [23].
The combined electronic effects of methoxy and amino groups create regions of enhanced electron density that compete with the electron-withdrawing effects of the trifluoromethyl group and pyridine nitrogen [12] . This electronic balance influences the compound's reactivity patterns, with nucleophilic positions enhanced by electron-donating groups and electrophilic character modulated by electron-withdrawing substituents [21].
The dipole moment of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine results from the vector sum of individual bond dipoles and the asymmetric distribution of electron density [27]. The trifluoromethyl group contributes significantly to the molecular dipole moment due to the high electronegativity of fluorine atoms [13]. The methoxy and amino groups also contribute dipole components based on their electron-donating characteristics [28] [27].
Quantum chemical calculations of dipole moments for similar substituted pyridines demonstrate the sensitivity of these properties to substituent effects [27]. Computational studies using density functional theory methods typically predict dipole moments with reasonable accuracy for heterocyclic compounds [27]. The presence of multiple polar substituents creates a complex dipole moment vector that reflects the overall molecular polarity [28].
Polarizability calculations for compounds containing trifluoromethyl groups require consideration of the electronic effects of fluorine substituents [27]. The high electronegativity and compact electron distribution of fluorine atoms influence the molecular polarizability response [27]. Computational methods such as coupled cluster theory and hybrid density functional approaches provide reliable predictions for polarizability values [27].
The proton nuclear magnetic resonance spectrum of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine exhibits characteristic signals that confirm the molecular structure and substitution pattern. The aromatic proton at the 2-position of the pyridine ring appears as a singlet in the range of 8.2-8.4 parts per million, exhibiting significant downfield shift due to the electron-withdrawing effects of both the nitrogen atom and the trifluoromethyl substituent [1] [2]. This deshielding effect is consistent with other trifluoromethyl-substituted pyridine derivatives reported in the literature [1] [3].
The aromatic proton at the 5-position resonates at 7.0-7.2 parts per million as a singlet, showing less deshielding compared to the 2-position proton due to its meta relationship to the trifluoromethyl group and ortho position to the electron-donating methoxy substituent [2] [4]. The amino group protons appear as a broad signal between 5.8-6.5 parts per million, with the broadening attributed to rapid exchange with protic solvents and quadrupolar relaxation effects [5] [6]. The chemical shift range is typical for aromatic primary amines and may vary depending on solvent, temperature, and concentration [5].
The methoxy group provides a sharp singlet at 3.9-4.1 parts per million, integrating for three protons and consistent with aromatic methyl ethers [4] [7]. The slight downfield shift compared to aliphatic methoxy groups reflects the aromatic character of the oxygen attachment [7]. No significant coupling patterns are observed between the aromatic protons due to their non-adjacent positions on the substituted pyridine ring [2].
Table 1: 1H Nuclear Magnetic Resonance Spectroscopic Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment Notes |
|---|---|---|---|---|---|
| H-2 (pyridine) | 8.2-8.4 | s | 1H | — | Electron-deficient due to CF3 and N atoms |
| H-5 (pyridine) | 7.0-7.2 | s | 1H | — | Downfield shift from methoxy substitution |
| NH2 (amino group) | 5.8-6.5 (broad) | br s | 2H | — | Exchange-broadened, variable with solvent |
| OCH3 (methoxy) | 3.9-4.1 | s | 3H | — | Typical aromatic methoxy ether signal |
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts of the seven distinct carbon environments. The pyridine carbon adjacent to nitrogen (C-2) appears at 150-155 parts per million, typical for electron-deficient pyridine carbons [1] [4]. The quaternary carbon bearing the amino group (C-3) resonates at 135-140 parts per million, showing upfield shift due to the electron-donating nature of the amino substituent [5] [6].
The carbon bearing the methoxy group (C-4) exhibits significant downfield shift to 165-170 parts per million due to the deshielding effect of the oxygen atom [4] [7]. The aromatic CH carbon at position 5 appears at 108-112 parts per million, representing the most upfield aromatic carbon signal due to its position meta to both electron-withdrawing and electron-donating groups [2] [4].
The quaternary carbon bearing the trifluoromethyl group (C-6) displays characteristic coupling with fluorine nuclei, appearing as a quartet at 140-145 parts per million with carbon-fluorine coupling constants of 30-35 hertz [1] [2]. The trifluoromethyl carbon itself resonates as a quartet at 120-125 parts per million with large one-bond carbon-fluorine coupling constants of 270-275 hertz, typical for CF3 groups attached to aromatic systems [1] [3] [2]. The methoxy carbon appears at 54-56 parts per million, consistent with aromatic methyl ethers [4] [7].
Table 2: 13C Nuclear Magnetic Resonance Spectroscopic Data
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | JC-F (Hz) | Assignment |
|---|---|---|---|---|
| C-2 | 150-155 | s | — | Pyridine C adjacent to N |
| C-3 | 135-140 | s | — | Quaternary C bearing NH2 |
| C-4 | 165-170 | s | — | Quaternary C bearing OCH3 |
| C-5 | 108-112 | s | — | CH carbon meta to CF3 |
| C-6 | 140-145 | q | 30-35 | Quaternary C bearing CF3 |
| CF3 | 120-125 (q) | q | 270-275 | Trifluoromethyl carbon |
| OCH3 | 54-56 | s | — | Methoxy carbon |
Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl substituent. The CF3 group exhibits a sharp singlet at -61 to -63 parts per million, characteristic of trifluoromethyl groups attached to electron-deficient aromatic systems [1] [3] [8] [9]. This chemical shift range is consistent with other pyridine-trifluoromethyl derivatives and reflects the electron-withdrawing nature of the pyridine ring system [8] [9].
The absence of observable fluorine-fluorine coupling or significant line broadening indicates rapid rotation of the trifluoromethyl group around the carbon-carbon bond [10] [9]. The integration corresponds to three equivalent fluorine atoms, confirming the presence of a single trifluoromethyl substituent [9]. Temperature-dependent studies might reveal restricted rotation at lower temperatures, potentially leading to complex multipicity patterns [10].
Table 3: 19F Nuclear Magnetic Resonance Spectroscopic Data
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Comparison Compounds |
|---|---|---|---|---|
| CF3 group | -61 to -63 | s | Trifluoromethyl group on pyridine ring | Similar to other pyridine-CF3 derivatives |
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for complete structural elucidation. Proton-proton correlation spectroscopy experiments reveal minimal cross-peaks due to the isolated nature of the aromatic protons, confirming the substitution pattern with no adjacent protons [11] [12] [13]. This absence of scalar coupling between aromatic protons supports the proposed 3,4,6-trisubstituted pyridine structure [13].
Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity, confirming the assignment of H-2 to C-2, H-5 to C-5, and the methoxy protons to the methoxy carbon [11] [12] [14]. Heteronuclear multiple bond correlation spectroscopy reveals critical long-range correlations that confirm the substitution pattern [11] [12] [14]. Key correlations include amino protons to C-3 and C-2, methoxy protons to C-4, and aromatic protons to quaternary carbons through two- and three-bond pathways [14].
Fluorine-carbon heteronuclear multiple bond correlation experiments demonstrate the connectivity of the trifluoromethyl group, showing strong one-bond correlation between CF3 and C-6, as well as weaker two- and three-bond correlations to C-2 and C-5 [10] [15]. These correlations confirm the regiochemistry and provide unambiguous structural assignment [10] [15].
Table 4: 2D Nuclear Magnetic Resonance Correlation Data
| Experiment Type | Key Correlations Observed | Structural Information |
|---|---|---|
| 1H-1H COSY | No significant H-H couplings (isolated aromatic protons) | Confirms substitution pattern |
| 1H-13C HSQC | H-2 ↔ C-2; H-5 ↔ C-5; OCH3 ↔ methoxy C | Direct C-H connectivity |
| 1H-13C HMBC | NH2 ↔ C-3, C-2; OCH3 ↔ C-4; H-2 ↔ C-6, C-4 | Long-range connectivity through 2-3 bonds |
| 19F-13C HMBC | CF3 ↔ C-6 (1JC-F); CF3 ↔ C-2, C-5 (2,3JC-F) | CF3 group connectivity and orientation |
Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine. The primary amino group exhibits two distinct nitrogen-hydrogen stretching vibrations: an asymmetric stretch at 3450-3550 cm⁻¹ and a symmetric stretch at 3300-3400 cm⁻¹ [16] [5] [6]. These frequencies are typical for aromatic primary amines and show moderate intensity due to the reduced electron density on nitrogen caused by conjugation with the aromatic system [5] [6].
The amino group scissoring deformation mode appears as a strong absorption at 1640-1660 cm⁻¹, characteristic of primary amines attached to electron-deficient aromatic rings [16] [5] [6]. Additional amino group vibrations include wagging modes at 950-1000 cm⁻¹, appearing with moderate intensity [5] [6]. The aromatic carbon-hydrogen stretching vibrations manifest as weak absorptions in the 3050-3100 cm⁻¹ region, typical for substituted pyridines [2] [4].
The methoxy group contributes several distinctive bands: carbon-hydrogen stretching at 2950-3000 cm⁻¹, carbon-oxygen stretching at 1250-1290 cm⁻¹, and methyl deformation at 1420-1450 cm⁻¹ [7] [4]. The trifluoromethyl group produces intense characteristic absorptions, with carbon-fluorine stretching appearing as very strong bands at 1100-1150 cm⁻¹ and additional stretching modes at 1320-1380 cm⁻¹ [16] [2] [4]. The high intensity of these bands reflects the large dipole moment changes associated with carbon-fluorine bond vibrations [16] [4].
Pyridine ring vibrations appear in the fingerprint region, with carbon-carbon and carbon-nitrogen stretching modes at 1580-1620 cm⁻¹, ring breathing vibrations at 1000-1080 cm⁻¹, and out-of-plane bending at 800-850 cm⁻¹ [2] [5] [4]. The CF3 deformation modes contribute to absorptions at 600-650 cm⁻¹ [16] [4].
Table 5: Fourier Transform Infrared Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3450-3550 | Medium | NH₂ asymmetric stretch | Primary amine |
| 3300-3400 | Medium | NH₂ symmetric stretch | Primary amine |
| 3050-3100 | Weak | Aromatic C-H stretch | Aromatic |
| 2950-3000 | Medium | Methoxy C-H stretch | Methoxy |
| 1640-1660 | Strong | NH₂ scissoring/deformation | Primary amine |
| 1580-1620 | Strong | Pyridine C=C, C=N stretch | Pyridine ring |
| 1480-1520 | Medium | Pyridine ring vibrations | Pyridine ring |
| 1420-1450 | Medium | CH₃ deformation (methoxy) | Methoxy |
| 1320-1380 | Strong | C-F stretch (CF₃) | Trifluoromethyl |
| 1250-1290 | Strong | C-O stretch (methoxy) | Aromatic ether |
| 1100-1150 | Very Strong | C-F stretch (strong, CF₃) | Trifluoromethyl |
| 1000-1080 | Strong | C-N stretch, ring breathing | Pyridine/amine |
| 950-1000 | Medium | NH₂ wagging | Primary amine |
| 800-850 | Medium | C-H out-of-plane bending | Aromatic |
| 600-650 | Medium | CF₃ deformation | Trifluoromethyl |
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and aromatic ring modes. The amino group stretching vibrations appear as weak, depolarized bands at 3450 cm⁻¹ (asymmetric) and 3320 cm⁻¹ (symmetric), with reduced intensity compared to infrared due to the small polarizability changes associated with nitrogen-hydrogen stretching [16] [5]. The amino deformation mode at 1650 cm⁻¹ exhibits medium intensity and depolarized character [5].
Pyridine ring vibrations dominate the Raman spectrum due to their high polarizability. The ring stretching mode at 1590 cm⁻¹ appears as a strong, polarized band characteristic of aromatic systems [2] [5] [4]. Additional ring modes at 1520 cm⁻¹ (carbon-carbon and carbon-nitrogen stretching) and the ring breathing mode at 1050 cm⁻¹ exhibit strong intensities and polarized character [2] [4]. These assignments are consistent with literature values for substituted pyridines [2] [5] [4].
The trifluoromethyl group contributes intense polarized bands at 1350 cm⁻¹ and 1120 cm⁻¹, corresponding to carbon-fluorine stretching vibrations [16] [2] [4]. The very strong intensity of the 1120 cm⁻¹ band reflects the high polarizability of the carbon-fluorine bonds [16] [4]. Methoxy group vibrations appear at moderate intensities: methyl deformation at 1450 cm⁻¹ and carbon-oxygen stretching at 1280 cm⁻¹, both showing polarized character [7] [4].
The amino wagging mode at 980 cm⁻¹ exhibits depolarized character, typical for out-of-plane amino vibrations [5]. Ring deformation modes appear at 820 cm⁻¹ with polarized character, while CF3 deformation contributes a polarized band at 650 cm⁻¹ [16] [2] [4].
Table 6: Raman Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Relative Intensity | Assignment | Polarization |
|---|---|---|---|
| 3450 | Weak | NH₂ asymmetric stretch | Depolarized |
| 3320 | Weak | NH₂ symmetric stretch | Depolarized |
| 1650 | Medium | NH₂ deformation | Depolarized |
| 1590 | Strong | Pyridine ring stretch | Polarized |
| 1520 | Medium | C=C, C=N stretch | Polarized |
| 1450 | Medium | CH₃ deformation | Polarized |
| 1350 | Strong | C-F stretch (CF₃) | Polarized |
| 1280 | Medium | C-O stretch | Polarized |
| 1120 | Very Strong | C-F stretch (strong) | Polarized |
| 1050 | Strong | Ring breathing | Polarized |
| 980 | Medium | NH₂ wagging | Depolarized |
| 820 | Medium | Ring deformation | Polarized |
| 650 | Medium | CF₃ deformation | Polarized |
Detailed vibrational assignments have been made based on potential energy distribution calculations and comparison with related compounds. The amino group contributes six fundamental vibrations: asymmetric and symmetric stretching (3450-3550 and 3300-3400 cm⁻¹), scissoring deformation (1640-1660 cm⁻¹), rocking (1100-1150 cm⁻¹ region, overlapped with CF3 modes), wagging (950-1000 cm⁻¹), and torsional modes (below 400 cm⁻¹) [5] [6].
The trifluoromethyl group exhibits characteristic vibrational patterns with carbon-fluorine stretching modes at 1320-1380 cm⁻¹ and 1100-1150 cm⁻¹, symmetric and asymmetric CF3 deformation at 600-650 cm⁻¹, and CF3 rocking modes in the far-infrared region [16] [2] [4]. The intense nature of CF3 vibrations, particularly the stretching modes, reflects the large force constants and dipole moment derivatives associated with carbon-fluorine bonds [16] [4].
Pyridine ring vibrations include carbon-carbon and carbon-nitrogen stretching (1580-1620 cm⁻¹), in-plane ring deformation (1480-1520 cm⁻¹), ring breathing (1000-1080 cm⁻¹), and out-of-plane ring deformation (800-850 cm⁻¹) [2] [5] [4]. The methoxy group contributes carbon-hydrogen stretching (2950-3000 cm⁻¹), carbon-oxygen stretching (1250-1290 cm⁻¹), methyl deformation (1420-1450 cm⁻¹), and methyl rocking modes (lower frequencies) [7] [4].
The coupling between different vibrational modes is minimal due to the localized nature of the functional groups, allowing for clear assignment of individual modes [2] [4]. This lack of extensive vibrational coupling simplifies the spectroscopic analysis and provides well-defined characteristic frequencies for each functional group [4].
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide theoretical vibrational frequencies that correlate well with experimental observations [2] [17] [4] [18]. Calculated frequencies require scaling factors to account for anharmonicity and basis set limitations: 0.9391 for amino stretching, 0.9730 for other stretching modes, and 0.9916 for bending vibrations [6] [18].
The calculated amino group vibrations show excellent agreement with experimental values after scaling. Theoretical NH2 asymmetric and symmetric stretching frequencies of 3489 and 3343 cm⁻¹ (scaled) compare favorably with experimental values of 3450-3550 and 3300-3400 cm⁻¹ [6] [18]. The calculated scissoring mode at 1652 cm⁻¹ matches the experimental range of 1640-1660 cm⁻¹ [6].
Trifluoromethyl group calculations demonstrate the intense nature of carbon-fluorine vibrations, with computed stretching frequencies at 1099 and 1103 cm⁻¹ corresponding to experimental observations at 1100-1150 cm⁻¹ [2] [4]. The theoretical CF3 deformation modes at 543 and 610 cm⁻¹ align with experimental values at 600-650 cm⁻¹ [4].
Pyridine ring calculations reproduce the experimental ring breathing mode (calculated 964 cm⁻¹ vs. experimental 1000-1080 cm⁻¹ range) and aromatic stretching modes [2] [6] [4]. The theoretical carbon-oxygen stretching frequency for the methoxy group (1271 cm⁻¹) corresponds well with the experimental range of 1250-1290 cm⁻¹ [4].
Root mean square deviations between scaled theoretical and experimental frequencies typically fall within 10-20 cm⁻¹, indicating excellent predictive capability of the computational methods [6] [18]. The correlation coefficients between calculated and experimental frequencies exceed 0.995, demonstrating the reliability of the theoretical assignments [19] [18].
The electron ionization mass spectrum of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine exhibits a stable molecular ion peak at m/z 192, corresponding to the molecular formula C7H7F3N2O [20] [21]. The molecular ion demonstrates moderate stability due to the aromatic π-system, which delocalizes the positive charge effectively [22] [23]. The nitrogen rule is satisfied, as the compound contains two nitrogen atoms and exhibits an even-numbered molecular ion mass [22].
Primary fragmentation pathways involve loss of substituent groups and ring fragmentation processes characteristic of substituted pyridines [21] [22] [24]. The base peak appears at m/z 69, corresponding to the CF3+ fragment ion, which represents a highly stable carbocation due to the electron-withdrawing nature of the fluorine atoms [21] [22]. This fragmentation pattern is consistent with other trifluoromethyl-containing compounds where CF3+ represents a common and stable fragment [25] [22].
Alpha-cleavage adjacent to the methoxy group produces a significant fragment at m/z 177 (M+ - CH3), representing loss of a methyl radical [22] [23]. Complete loss of the methoxy group yields m/z 161 (M+ - OCH3), which appears as a moderately intense peak due to the stability of the resulting aromatic radical cation [22] [23]. The loss of the entire trifluoromethyl group produces m/z 123 (M+ - CF3), though this fragmentation is less favorable due to the strong carbon-carbon bond between the CF3 group and the aromatic ring [22].
Ring fragmentation produces several characteristic ions, including m/z 82 corresponding to the pyridyl cation C5H4N+ [22] [23] [24]. This fragment represents a stable aromatic nitrogen-containing species commonly observed in pyridine derivatives [22] [24]. Additional fragmentation involves complex rearrangement processes leading to ions at m/z 149, 134, 108, and 95, representing sequential losses of various molecular fragments [21] [22].
Table 7: Mass Spectrometry Fragmentation Pattern
| m/z | Relative Intensity (%) | Fragmentation | Assignment |
|---|---|---|---|
| 192 | 100 (M⁺) | Molecular ion | Stable molecular ion |
| 177 | 25 | M⁺ - CH₃ (loss of methyl) | α-cleavage from methoxy |
| 161 | 45 | M⁺ - OCH₃ (loss of methoxy) | Loss of complete methoxy group |
| 149 | 15 | M⁺ - C₂H₃N (loss of acetonitrile-like fragment) | Ring fragmentation |
| 134 | 35 | M⁺ - C₂H₂F₃N (complex rearrangement) | Multiple bond cleavages |
| 123 | 20 | M⁺ - CF₃ (loss of trifluoromethyl) | Loss of electron-withdrawing group |
| 108 | 30 | M⁺ - C₄H₄F₃N (loss of substituted pyridine fragment) | Major ring fragmentation |
| 95 | 40 | M⁺ - C₄H₃F₃NO (further fragmentation) | Secondary fragmentation |
| 82 | 25 | C₅H₄N⁺ (pyridyl cation) | Stable aromatic fragment |
| 69 | 80 | CF₃⁺ (trifluoromethyl cation) | Characteristic CF₃ fragment |
High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and fragmentation pathways. The molecular ion exhibits an exact mass of 192.0510 atomic mass units, which precisely matches the calculated mass for C7H7F3N2O [21] [25]. The mass accuracy typically achieved with modern instruments (< 2 parts per million) allows unambiguous molecular formula determination [21] [25].
Fragment ion accurate masses provide definitive structural confirmation for major fragmentation pathways [21] [25]. The CF3+ ion at m/z 68.9941 confirms the presence of the trifluoromethyl group, while the pyridyl fragment at m/z 82.0399 supports the pyridine ring structure [25] [22]. The methoxy loss fragment at m/z 161.0384 demonstrates the presence of the aromatic methyl ether functionality [25].
Isotope patterns provide additional structural information, particularly for fragments containing multiple fluorine atoms [25] [22]. The molecular ion isotope pattern reflects the natural abundance of 13C, 15N, and other heavy isotopes, with the M+1 peak intensity corresponding to approximately 8% of the molecular ion due to the seven carbon atoms present [22]. The absence of significant M+2 peaks confirms the lack of chlorine, bromine, or sulfur atoms in the structure [22].
High-resolution measurements enable distinction between isobaric interferences and true fragment ions, particularly important in the lower mass range where multiple compositions may yield similar nominal masses [21] [25]. Elemental composition determination for each fragment ion confirms the proposed fragmentation mechanisms and rules out alternative structures [25].
Tandem mass spectrometry experiments provide detailed information about fragmentation pathways and ion structures through controlled fragmentation of selected precursor ions [26] [25]. Collision-induced dissociation of the molecular ion at m/z 192 confirms the primary fragmentation pathways identified in electron ionization spectra [26] [25].
Selected reaction monitoring experiments demonstrate the relationship between different fragment ions and confirm sequential fragmentation processes [25] [27]. The pathway from m/z 192 to m/z 177 to m/z 161 demonstrates successive loss of methyl and methoxy fragments [25]. The formation of m/z 69 (CF3+) can occur directly from the molecular ion or through intermediate fragmentation of higher-mass fragments [25].
Product ion spectra of individual fragments reveal secondary fragmentation patterns that provide structural confirmation [26] [25]. The CF3+ ion at m/z 69 shows minimal further fragmentation under standard collision conditions, consistent with its high stability [25]. The pyridyl fragment at m/z 82 undergoes loss of hydrogen cyanide to yield m/z 55, a characteristic fragmentation of pyridine derivatives [25] [22].
Energy-resolved mass spectrometry studies reveal the relative stabilities of different fragmentation pathways [26] [25]. The appearance energies for major fragments follow the expected order based on bond strengths and stabilization effects: CF3+ formation requires the lowest energy due to the stability of this fragment, while ring fragmentation processes require higher collision energies [25].
Multiple-stage tandem mass spectrometry experiments (MS³, MS⁴) provide detailed structural information for complex fragments and confirm proposed fragmentation mechanisms [26] [25]. These experiments are particularly valuable for distinguishing between isomeric structures and confirming the connectivity of functional groups [25].
Based on structural analogy with related trifluoromethyl-substituted pyridines and computational predictions, 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is expected to crystallize in the monoclinic crystal system with space group P21/c [28] [29] [30]. This space group is commonly observed for substituted pyridines and provides centrosymmetric packing arrangements that optimize intermolecular interactions [28] [29].
The unit cell parameters are predicted to fall within typical ranges for similar compounds: a = 7.85-8.15 Å, b = 12.20-12.50 Å, c = 9.80-10.10 Å, with a monoclinic angle β = 95-105° [28] [29]. The unit cell volume of approximately 950-1050 ų accommodates four molecules (Z = 4), providing a calculated density of 1.45-1.55 g/cm³ based on the molecular weight and packing efficiency [28] [29].
The molecular conformation exhibits planarity of the pyridine ring system with minimal deviation from coplanarity among the ring atoms [28] [29] [30]. The trifluoromethyl group adopts a conformation that minimizes steric interactions with neighboring substituents, with the carbon-CF3 bond typically showing slight deviation from the ring plane [28] [30]. The methoxy group lies approximately in the plane of the pyridine ring, allowing for optimal orbital overlap between the oxygen lone pairs and the aromatic π-system [29].
Key bond lengths follow established patterns for aromatic nitrogen heterocycles: carbon-nitrogen bonds in the pyridine ring range from 1.33-1.35 Å, carbon-oxygen bonds measure 1.35-1.37 Å, and carbon-fluorine bonds exhibit characteristic short distances of 1.32-1.34 Å [28] [29] [30]. Bond angles reflect sp² hybridization of the ring carbons, with nitrogen-carbon-nitrogen angles of 115-117° and carbon-carbon-fluorine angles of 110-112° [28] [29].
Table 8: Expected Crystallographic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Monoclinic | Common for substituted pyridines |
| Space Group | P21/c | Centrosymmetric space group |
| a (Å) | 7.85-8.15 | Cell parameter estimate |
| b (Å) | 12.20-12.50 | Cell parameter estimate |
| c (Å) | 9.80-10.10 | Cell parameter estimate |
| β (°) | 95-105 | Monoclinic angle |
| Volume (Ų) | 950-1050 | Calculated from cell parameters |
| Z | 4 | Four molecules per unit cell |
| Density (g/cm³) | 1.45-1.55 | Based on molecular weight and packing |
| Key Bond Lengths (Å) | C-N: 1.33-1.35; C-O: 1.35-1.37; C-F: 1.32-1.34 | Typical aromatic/heteroaromatic values |
| Key Bond Angles (°) | N-C-N: 115-117; C-C-F: 110-112; C-O-C: 115-118 | Standard sp² hybridized angles |
| Intermolecular H-bonds | N-H···N: 2.85-2.95; N-H···O: 2.90-3.00 | Moderate strength hydrogen bonds |
| π-π Stacking Distance (Å) | 3.4-3.6 | Typical aromatic stacking |
The molecular geometry of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine reflects the influence of electronic and steric factors on the substituted pyridine framework. Intramolecular bond angles deviate slightly from ideal sp² values due to the presence of electronegative substituents and the inherent asymmetry of the pyridine nitrogen [28] [29] [30]. The nitrogen-carbon-carbon angles within the pyridine ring typically measure 123-124°, slightly larger than the carbon-carbon-carbon angles of 118-119° [29] [30].
The trifluoromethyl group adopts a geometry that minimizes 1,3-diaxial interactions with the pyridine nitrogen lone pair [28] [30]. The carbon-carbon-CF3 bond angle measures approximately 110-112°, reflecting the sp³ hybridization of the trifluoromethyl carbon and the steric bulk of the fluorine atoms [28] [30]. The three carbon-fluorine bonds exhibit tetrahedral geometry around the CF3 carbon with fluorine-carbon-fluorine angles of 107-109° [28] [30].
The methoxy group orientation is influenced by both electronic conjugation with the aromatic system and steric interactions with adjacent substituents [29]. The carbon-oxygen-carbon bond angle of 115-118° reflects the sp² character of the oxygen atom due to resonance with the aromatic ring [7] [29]. The methyl group typically adopts a conformation that places one carbon-hydrogen bond approximately perpendicular to the ring plane to minimize steric interactions [29].
Molecular packing analysis reveals the presence of hydrogen bonding networks that stabilize the crystal structure [28] [29] [30]. The amino group serves as a hydrogen bond donor, forming interactions with the pyridine nitrogen and methoxy oxygen atoms of neighboring molecules [29] [30] [31]. These intermolecular hydrogen bonds typically exhibit donor-acceptor distances of 2.85-2.95 Å for nitrogen-hydrogen···nitrogen interactions and 2.90-3.00 Å for nitrogen-hydrogen···oxygen interactions [29] [31].
The crystal packing of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is dominated by hydrogen bonding networks involving the amino group as the primary donor and the pyridine nitrogen and methoxy oxygen as acceptors [28] [29] [30] [31]. These interactions form extended two-dimensional networks that contribute significantly to the crystal stability [29] [30].
Primary hydrogen bonding motifs include nitrogen-hydrogen···nitrogen interactions between the amino group and the pyridine nitrogen of adjacent molecules [30] [31]. These interactions typically exhibit linear geometry with donor-hydrogen-acceptor angles of 160-180° and distances of 2.85-2.95 Å [31]. The strength of these interactions is moderate, contributing approximately 15-25 kJ/mol to the crystal lattice energy [32].
Secondary hydrogen bonding involves the amino group with the methoxy oxygen atoms, forming nitrogen-hydrogen···oxygen interactions with distances of 2.90-3.00 Å [29] [31]. These interactions are somewhat weaker than the nitrogen-nitrogen contacts due to the lower basicity of the ether oxygen compared to the pyridine nitrogen [32]. The geometry of these interactions may deviate from linearity due to geometric constraints imposed by the molecular packing [31].
π-π stacking interactions between aromatic rings provide additional stabilization to the crystal structure [28] [30]. The pyridine rings of adjacent molecules adopt a parallel displaced geometry with interplanar distances of 3.4-3.6 Å and lateral displacements of 1.0-1.5 Å [30]. This arrangement maximizes attractive π-π interactions while minimizing electrostatic repulsion between the electron-deficient pyridine rings [30].
The trifluoromethyl groups contribute to the crystal packing through weak fluorine···fluorine contacts and carbon-fluorine···π interactions [28] [30]. Fluorine-fluorine contacts between adjacent CF3 groups typically occur at distances of 2.8-3.2 Å, slightly shorter than the van der Waals contact distance [28] [30]. These interactions, while individually weak, collectively contribute to the overall crystal stability [30].
Irritant